molecular formula C18H25N3O5 B4234394 3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)propanamide

3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)propanamide

Cat. No. B4234394
M. Wt: 363.4 g/mol
InChI Key: DUEIMRJALZGRRC-UHFFFAOYSA-N
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Description

Oxadiazoles and their derivatives are an important class of heterocycles, widely studied for their diverse biological activities and applications in medicinal chemistry. The specific structure of "3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)propanamide" suggests potential biological activity, making it a candidate for further pharmacological studies.

Synthesis Analysis

The synthesis of oxadiazole derivatives typically involves the cyclization of hydrazides and carboxylic acids or their derivatives. A similar compound, involving the synthesis of oxadiazole derivatives with potential as lipoxygenase inhibitors, was described by Aziz‐ur‐Rehman et al. (2016), indicating the use of DMF and NaH in the synthesis process (Aziz‐ur‐Rehman et al., 2016).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives can be characterized using techniques such as NMR, IR, and mass spectrometry, as demonstrated in the synthesis and characterization of various oxadiazole compounds. For instance, Taha et al. (2014) provided insights into the structure of a related oxadiazole compound using these techniques (Taha et al., 2014).

Chemical Reactions and Properties

Oxadiazole derivatives can undergo various chemical reactions, including nucleophilic substitution and electrophilic addition, depending on the functional groups present in their structure. These reactions are crucial for further modifications and derivatization of the core structure, tailoring the compound for specific biological activities.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystallinity, can significantly affect their pharmacokinetic and pharmacodynamic profiles. Studies like those conducted by Wang et al. (2005) on similar compounds provide valuable information on the crystalline structure, which is essential for understanding the compound's behavior in biological systems (Wang et al., 2005).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are influenced by the compound's functional groups and overall structure. Research on oxadiazole derivatives, such as the study by Malhotra et al. (2012) on antifungal agents, helps elucidate the potential interactions these compounds may have with biological systems (Malhotra et al., 2012).

Future Directions

Future research could involve exploring the biological activity of this compound and its potential uses in medicinal chemistry. Further studies could also investigate the synthesis and reactivity of this compound .

properties

IUPAC Name

3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O5/c1-4-25-15-12-13(6-7-14(15)24-3)18-20-17(26-21-18)9-8-16(22)19-10-5-11-23-2/h6-7,12H,4-5,8-11H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUEIMRJALZGRRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NOC(=N2)CCC(=O)NCCCOC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)propanamide
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3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)propanamide
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3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)propanamide
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3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)propanamide
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3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)propanamide
Reactant of Route 6
3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)propanamide

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